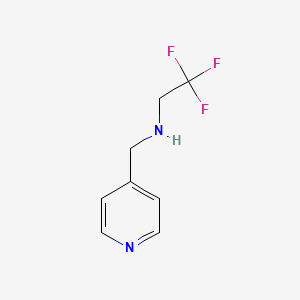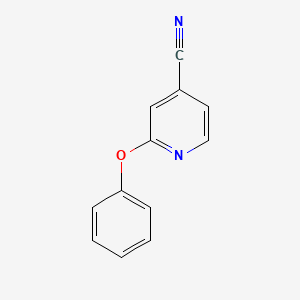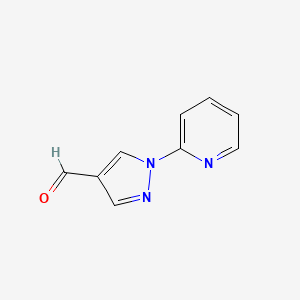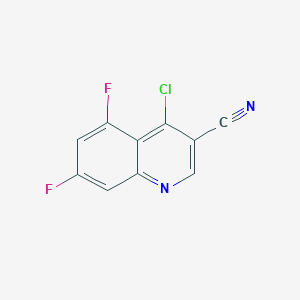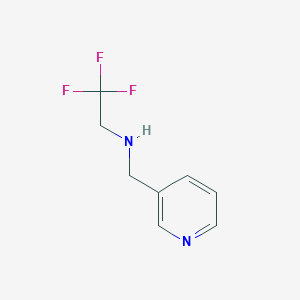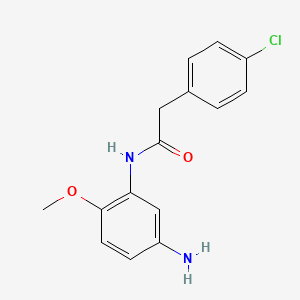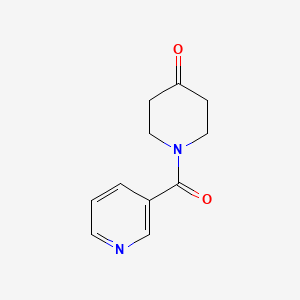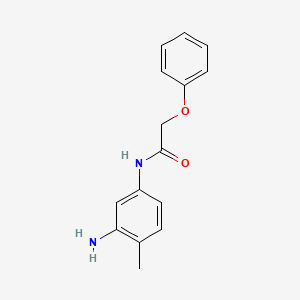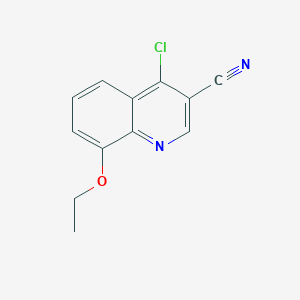![molecular formula C17H22N2O4 B1323339 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid CAS No. 1005378-70-0](/img/structure/B1323339.png)
1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indole-6-carboxylic acid and 3-aminopropanol.
Protection of Amine Group: The amine group of 3-aminopropanol is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with indole-6-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Coupling: DCC and DMAP for amide bond formation.
Major Products:
Deprotected Amine: Removal of the Boc group yields 1-[3-amino-propyl]-1H-indole-6-carboxylic acid.
Substituted Indoles: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of indole-based bioactive molecules, which have roles in cell signaling, antimicrobial activity, and enzyme inhibition.
Material Science: Indole derivatives are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as receptors, enzymes, and ion channels. The Boc group serves as a protecting group during synthesis and is typically removed before the compound exerts its biological effects.
Molecular Targets and Pathways:
Receptors: Indole derivatives can act as agonists or antagonists of serotonin receptors.
Enzymes: They may inhibit enzymes like monoamine oxidase (MAO) or cyclooxygenase (COX).
Ion Channels: Some indole compounds modulate ion channels involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-6-carboxylic acid: Lacks the Boc-protected amine group.
1-[3-Amino-propyl]-1H-indole-6-carboxylic acid: The deprotected form of the compound.
N-Boc-tryptophan: Another Boc-protected indole derivative used in peptide synthesis.
Uniqueness: 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid is unique due to its specific structure, which combines the indole core with a Boc-protected amine and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields of research.
Eigenschaften
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-5-6-13(15(20)21)11-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHQHXUYHOJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139422 | |
| Record name | 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005378-70-0 | |
| Record name | 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005378-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1323259.png)
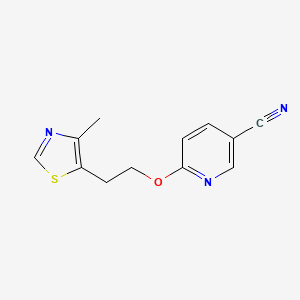
![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)
